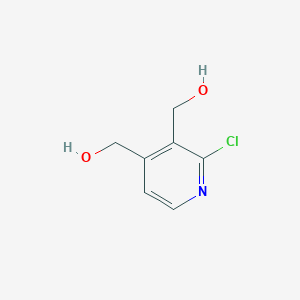

(2-Chloropyridine-3,4-diyl)dimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

[2-chloro-3-(hydroxymethyl)pyridin-4-yl]methanol |

InChI |

InChI=1S/C7H8ClNO2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,10-11H,3-4H2 |

InChI Key |

YOEYPENJEPIERA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CO)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 2 Chloropyridine 3,4 Diyl Dimethanol

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. amazonaws.com For (2-Chloropyridine-3,4-diyl)dimethanol, the primary disconnection occurs at the C-O bonds of the two hydroxymethyl groups. This leads to a key precursor, a dicarboxylic acid or its ester derivative, which can be reduced to the target diol.

This logic identifies 2-Chloropyridine-3,4-dicarboxylic acid as a pivotal intermediate. Further retrosynthetic disconnection of this diacid suggests a synthetic pathway originating from simpler pyridine (B92270) derivatives. A plausible route involves the multi-step transformation of pyridine itself. A concise synthesis route for the key precursor, 2-Chloropyridine-3,4-dicarboxylic acid, can start from pyridine. a2bchem.com The process involves nitration to yield 3-nitropyridine, followed by reduction to 3-aminopyridine. a2bchem.com Subsequent diazotization and cyclization can introduce a carboxylic acid group, and a final oxidation step at the 4-position yields the desired diacid. a2bchem.com

This stepwise approach highlights a pathway from a basic heterocycle to a highly functionalized key precursor, setting the stage for the final reduction step to obtain this compound. An alternative retrosynthetic strategy considers the regioselective functionalization of 2-chloropyridine (B119429) derivatives as a means to introduce the necessary substituents at the C4 and C5 positions. mdpi.comresearchgate.net

Direct Synthesis Strategies for the this compound Scaffold

Several forward-synthesis strategies can be employed to construct the this compound molecule, building upon the insights from retrosynthetic analysis.

The most direct route to this compound involves the reduction of its corresponding dicarboxylic acid or diester precursor, 2-Chloropyridine-3,4-dicarboxylic acid. This transformation targets the simultaneous reduction of both carboxyl groups to primary alcohols.

Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent quenching of the highly reactive reducing agent.

Table 1: Comparison of Reducing Agents for Dicarboxylic Acid Reduction

| Reducing Agent | Typical Solvent | Temperature | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to reflux | Highly reactive, non-selective, requires careful handling. |

An alternative to building upon a pre-functionalized precursor is to introduce the required groups onto a simpler, pre-formed pyridine ring, such as 2-chloropyridine. wikipedia.orgchempanda.com Direct and selective functionalization of the pyridine core can be challenging due to the electron-deficient nature of the ring and the coordinating power of the nitrogen atom. rsc.org However, modern synthetic methods offer viable pathways.

One powerful strategy is directed ortho-metalation. The chlorine atom in 2-chloropyridine can direct metalating agents, such as lithium diisopropylamide (LDA), to the C3 position. rsc.org Following metalation, the resulting organometallic intermediate can be trapped with electrophiles to introduce the first functional group. Subsequent functionalization at the C4 position would then be required. Research has shown that 4,5-regioselective functionalization of 2-chloropyridines is a viable strategy for creating complex molecules. mdpi.com This could involve halogen-metal exchange reactions on a di-halogenated 2-chloropyridine intermediate to introduce substituents sequentially. mdpi.com

Late-stage functionalization techniques are also gaining prominence. These methods allow for the introduction of functional groups onto complex molecules, including substituted pyridines, under mild conditions. researchgate.net

De novo synthesis of the pyridine ring provides another powerful approach to access polysubstituted derivatives. nih.gov Cycloaddition reactions, where the ring is constructed from acyclic precursors, allow for the strategic placement of substituents.

The [2+2+2] cycloaddition reaction, often catalyzed by transition metals like cobalt, is an efficient method for obtaining pyridine derivatives from alkynes and nitriles. rsc.org Similarly, formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones can yield highly substituted pyridine scaffolds. nih.govacs.org Another established method is the [4+2] cycloaddition (Diels-Alder reaction), which can be a key approach to pyridine synthesis where the nitrogen atom is incorporated in either the diene or the dienophile component. nih.govacs.org

By carefully choosing the acyclic precursors with appropriate functional groups, it is possible to construct a pyridine ring that already contains the chloro-substituent and handles for the two methanol (B129727) groups, or precursors that can be easily converted to them. This strategy offers high convergence and flexibility in accessing diverse substitution patterns.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction times and waste. researchgate.netresearchgate.net This involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst loading.

Catalysts play a pivotal role in many synthetic strategies for pyridine functionalization and construction. The choice of catalyst and associated ligands can dramatically influence the reaction's efficiency, and more importantly, its regioselectivity. acs.orgrsc.org

In the context of C-H functionalization, transition-metal catalysts, particularly palladium (Pd), are frequently used. nih.gov The selectivity of these reactions is often controlled by the ligand coordinated to the metal center. For instance, the use of 1,10-phenanthroline (B135089) as a ligand has been shown to promote the C-3 selective olefination of pyridines with Pd catalysts. acs.org The ligand can weaken the coordination of the catalyst with the pyridyl nitrogen, allowing for functionalization at other positions. nih.gov

For cycloaddition reactions, catalyst screening is essential to identify the most active and selective system. In cobalt-catalyzed [2+2+2] cycloadditions, for example, different cobalt precursors and ligand systems can lead to varying yields and selectivities for the desired pyridine isomer. rsc.org Similarly, in the synthesis of pyridines from aldehydes and ammonia, various ZSM-5 catalysts have been screened, with modified versions like CoZSM-5 and FeZSM-5 showing altered Lewis acid site distributions that impact catalytic activity. researchgate.net The screening of Lewis acids has also been shown to be crucial in the copper-catalyzed asymmetric alkylation of alkenyl pyridines. nih.gov

Table 2: Illustrative Example of Catalyst Screening for a Hypothetical C-H Functionalization at C-4 of a 2-Chloro-3-substituted Pyridine

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | Toluene | 100 | <5 |

| 2 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 25 |

| 3 | Pd(OAc)₂ | 1,10-Phenanthroline | Dioxane | 120 | 65 |

| 4 | PdCl₂(dppf) | - | Dioxane | 120 | 78 |

This table is a hypothetical representation to illustrate the concept of catalyst and ligand screening.

Systematic screening of catalysts and ligands is a cornerstone of modern synthetic chemistry, enabling the development of highly selective and efficient reactions for the synthesis of complex molecules like this compound. aip.org

Solvent Effects and Temperature Regimes in Synthetic Sequences

The choice of solvent and the control of temperature are critical parameters in the synthetic sequence for this compound, particularly during the reduction step with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

Solvent Selection:

Reactions involving LiAlH₄ must be conducted in anhydrous, aprotic solvents, as it reacts violently with protic solvents like water and alcohols. davuniversity.org The most commonly used solvents are ethers, such as diethyl ether and tetrahydrofuran (THF). These solvents are capable of solvating the lithium cation, which can help to modulate the reactivity of the hydride reagent. The reactivity of some hydride reagents is dependent on the solvent, with the order for lithium borohydride (B1222165) being ether > THF > 2-propanol, which is attributed to the availability of the lithium counterion to coordinate with the substrate. harvard.edu

The following table illustrates the general suitability of various solvents for reductions using metal hydrides.

| Solvent | Suitability for LiAlH₄ Reduction | Rationale |

| Diethyl Ether | High | Aprotic, good solvating properties for LiAlH₄. |

| Tetrahydrofuran (THF) | High | Aprotic, higher boiling point than diethyl ether, allowing for a wider temperature range. |

| Water | Unsuitable | Reacts violently with LiAlH₄. |

| Ethanol (B145695) | Unsuitable | Reacts violently with LiAlH₄. |

| Dichloromethane | Unsuitable | Can react with strong reducing agents. |

Temperature Regimes:

The reduction of carboxylic acids and esters with LiAlH₄ is a highly exothermic process. Therefore, strict temperature control is essential to ensure a safe and selective reaction. Typically, the reaction is initiated at a low temperature, often 0 °C or even -78 °C, by slowly adding the substrate to a solution of the reducing agent or vice versa. davuniversity.org This allows for the dissipation of heat and prevents the reaction from becoming uncontrollable.

After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to reflux to ensure the completion of the reduction. masterorganicchemistry.com The specific temperature profile depends on the reactivity of the substrate and the scale of the reaction. For instance, the reduction of some esters to aldehydes with diisobutylaluminum hydride (DIBAL-H) requires cryogenic conditions to prevent over-reduction to the alcohol. acs.org

The thermal degradation of related compounds can be influenced by the reaction medium and temperature. For example, studies on Amadori derivatives have shown that heating in different solvents like water and ethanol leads to different product distributions at varying temperatures. rsc.org This underscores the importance of carefully controlling the temperature to minimize the formation of byproducts.

Process Intensification and Scalability Considerations

Scaling up the synthesis of this compound, particularly the reduction step using lithium aluminum hydride (LiAlH₄), presents significant challenges that necessitate careful consideration of process intensification strategies.

Challenges with LiAlH₄ on a Large Scale:

Safety: LiAlH₄ is highly pyrophoric and reacts violently with moisture. Handling large quantities requires specialized equipment and stringent safety protocols.

Exothermicity: The reduction is highly exothermic, and managing heat dissipation is critical to prevent thermal runaways.

Work-up: The quenching of large-scale LiAlH₄ reactions can be hazardous and generate large volumes of hydrogen gas and aluminum salt sludge, which can be difficult to handle and dispose of.

Process Intensification Strategies:

To mitigate these challenges, process intensification techniques can be employed. Continuous flow chemistry offers a promising alternative to traditional batch processing. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for superior heat and mass transfer. This significantly improves the safety profile of highly exothermic reactions and allows for precise control over reaction parameters.

For the reduction step, a solution of the 2-chloropyridine-3,4-dicarboxylic acid precursor and a solution of the reducing agent could be pumped into a microreactor where they mix and react. The short residence time and efficient heat exchange would minimize the risk of a thermal runaway.

Scalability of Alternative Methods:

Catalytic hydrogenation, while potentially challenging for pyridine derivatives due to catalyst poisoning by the nitrogen atom, is a highly scalable and industrially preferred method for reductions. datapdf.com The development of robust catalysts that can tolerate the pyridine nucleus would be a significant advancement for the large-scale production of this compound.

The following table compares the scalability of different reduction methods.

| Reduction Method | Key Advantages for Scalability | Key Challenges for Scalability |

| LiAlH₄ Reduction (Batch) | Well-established methodology. | Safety hazards, poor heat control, difficult work-up. |

| LiAlH₄ Reduction (Flow) | Enhanced safety, excellent temperature control, potential for automation. | Requires specialized equipment, potential for clogging. |

| Catalytic Hydrogenation | High atom economy, safer reagents (H₂), easier product isolation. | Catalyst poisoning by pyridine nitrogen, may require high pressures and temperatures. libretexts.org |

Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce the environmental impact of chemical processes. This includes the use of safer reagents and solvents, milder reaction conditions, and improved atom economy.

Catalytic Hydrogenation:

A greener alternative to stoichiometric metal hydrides is catalytic hydrogenation. This method utilizes hydrogen gas as the reductant and a heterogeneous or homogeneous catalyst. While the hydrogenation of pyridine rings can be challenging, the reduction of carboxylic acids to diols using this approach has been demonstrated. For example, Rhenium-Palladium catalysts on a silica (B1680970) support have shown high activity and selectivity for the hydrogenation of dicarboxylic acids to diols. rsc.orgresearchgate.net The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) under hydrogen pressure at elevated temperatures. rsc.org The development of a suitable catalyst system could provide a more sustainable route to this compound.

Novel Reducing Agents and Catalysts:

Research into new reducing agents and catalytic systems is continually providing greener alternatives for the reduction of carboxylic acids and esters.

Borane Complexes: Borane (BH₃) and its complexes, such as BH₃·THF, are effective reagents for the reduction of carboxylic acids and are often more selective than LiAlH₄. chemistrysteps.comharvard.edu

Hydrosilylation: The reduction of carboxylic acids and esters using silanes as the reducing agent, catalyzed by transition metals, is a growing area of interest. rsc.org This method often proceeds under mild conditions and with high functional group tolerance.

Photocatalysis: Recently, a novel photocatalyst, N-BAP, has been developed for the reduction of esters to alcohols using blue light as the energy source. sciencedaily.com This approach represents a significant advancement in sustainable chemistry.

Electrochemical Methods: Electrochemical approaches, such as the electrochemical Birch carboxylation of pyridines, offer a safe and sustainable method for the functionalization of pyridine rings using CO₂ as a green C1 building block. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis.

| Approach | Green Chemistry Principle(s) Addressed | Potential Application in Synthesis |

| Catalytic Hydrogenation | Atom Economy, Safer Reagents | Direct reduction of the dicarboxylic acid precursor to the diol. |

| Borane Reduction | Increased Selectivity, Milder Conditions | Reduction of the carboxylic acid groups. |

| Hydrosilylation | Milder Conditions, Functional Group Tolerance | Catalytic reduction of the precursor. |

| Photocatalysis | Use of Renewable Energy | Novel route for the reduction of an ester precursor. sciencedaily.com |

| Use of Greener Solvents | Safer Solvents | Replacing traditional ether solvents with more environmentally benign alternatives where possible. rsc.org |

By exploring these novel and greener synthetic routes, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of 2 Chloropyridine 3,4 Diyl Dimethanol

Reactions at the 2-Chloro Position of the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to a variety of transformations, primarily driven by the electron-withdrawing nature of the ring nitrogen. This activation facilitates nucleophilic attack and allows for participation in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-chloro position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a general feature of halopyridines, where the electronegative nitrogen atom helps to stabilize the intermediate Meisenheimer complex formed during the substitution process. The presence of two hydroxymethyl groups at the 3 and 4-positions can potentially influence the reaction rate and regioselectivity through electronic and steric effects.

The chloro group can be displaced by various oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. While specific studies on (2-Chloropyridine-3,4-diyl)dimethanol are limited, the general reactivity of 2-chloropyridines suggests that reactions with sodium or potassium alkoxides in a suitable solvent like DMF or THF would lead to the formation of 2-alkoxypyridine derivatives. The reaction conditions, including temperature and the nature of the base, are critical for achieving high yields and minimizing side reactions.

Table 1: Representative SNAr Reactions of 2-Chloropyridines with Oxygen Nucleophiles

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Methoxide | Sodium methoxide | 2-Methoxypyridine | General Knowledge |

| Phenoxide | Sodium phenoxide | 2-Phenoxypyridine | General Knowledge |

This table presents generalized reactions for the 2-chloropyridine (B119429) scaffold due to a lack of specific data for this compound.

A variety of nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, can displace the 2-chloro substituent. These reactions are fundamental in the synthesis of various amino-substituted pyridines. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitrile (B3347337) with anilines in the presence of a base proceeds via nucleophilic substitution of the chlorine atom, yielding 2-(arylamino)pyridine-3,4-dicarbonitriles. This indicates that the 2-chloro position in a 3,4-disubstituted pyridine is indeed reactive towards nitrogen nucleophiles. The reaction of this compound with amines would be expected to follow a similar pathway, leading to the corresponding 2-aminopyridine (B139424) derivatives.

Table 2: Examples of SNAr Reactions of 2-Chloropyridines with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Ammonia | Ammonia | Pyridin-2-amine | General Knowledge |

| Primary Amine | Aniline | N-Phenylpyridin-2-amine | General Knowledge |

While direct SNAr with carbanions is less common for 2-chloropyridines unless activated by strong electron-withdrawing groups, the 2-chloro position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond by coupling the pyridine core with organometallic reagents. Common examples include the Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes. These transformations are powerful tools for the elaboration of the pyridine scaffold and are widely used in the synthesis of complex molecules. Although specific examples for this compound are not detailed in the available literature, the general applicability of these methods to 2-chloropyridines is well-established.

Table 3: Common Cross-Coupling Reactions of 2-Chloropyridines

| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid | Pd catalyst, base | 2-Aryl/vinylpyridine | mdpi.commdpi.com |

| Stille Coupling | Organostannane | Pd catalyst | 2-Substituted pyridine | General Knowledge |

This table provides an overview of common cross-coupling reactions applicable to the 2-chloropyridine moiety.

Reduction and Halogen-Exchange Reactions

The 2-chloro substituent can be removed through reduction, typically using catalytic hydrogenation (e.g., H2/Pd-C) or hydride reagents. This dehalogenation reaction provides access to the corresponding pyridine-3,4-diyl)dimethanol.

Furthermore, the chlorine atom can be exchanged for other halogens, such as fluorine or iodine, through halogen exchange reactions. These reactions can be useful for modulating the reactivity of the 2-position for subsequent transformations, as the reactivity of the C-X bond in cross-coupling and SNAr reactions is dependent on the nature of the halogen.

Reactions Involving the Dimethanol Moieties

The two primary alcohol functionalities at the 3 and 4 positions of the pyridine ring offer a different set of reactive sites within the molecule. These hydroxyl groups can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

A particularly important reaction of the dimethanol moiety is intramolecular cyclization. Under appropriate conditions, the two hydroxyl groups can react to form a fused heterocyclic ring system. For instance, dehydration of the diol could lead to the formation of a furopyridine derivative. This type of reaction is a powerful strategy for the construction of bicyclic and polycyclic aromatic systems. The specific conditions for such cyclizations, including the choice of acid or dehydrating agent and the reaction temperature, would be crucial in determining the outcome and yield of the desired furopyridine. The formation of a five-membered furan (B31954) ring by cyclization of the 3-hydroxymethyl and 4-hydroxymethyl groups is a plausible and synthetically valuable transformation.

Table 4: Potential Reactions of the Dimethanol Moiety

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Oxidation | Oxidizing agent (e.g., MnO2, PCC) | Pyridine-3,4-dicarbaldehyde or dicarboxylic acid |

| Esterification | Acyl chloride or carboxylic acid with catalyst | Pyridine-3,4-diyl)bis(methylene) diester |

| Etherification | Alkyl halide with base | 3,4-Bis(alkoxymethyl)pyridine |

This table outlines potential transformations of the dimethanol groups based on general alcohol reactivity.

Selective Oxidation and Reduction Transformations

The two primary alcohol functionalities of this compound are prime sites for oxidation and reduction reactions. The selectivity of these transformations is crucial for the synthesis of various derivatives, such as aldehydes, carboxylic acids, and other functionalized pyridines.

The primary alcohol groups of this compound can be selectively oxidized to form corresponding aldehydes or can undergo further oxidation to yield carboxylic acids. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the selective conversion of the diol to the dialdehyde (B1249045), 2-chloro-3,4-diformylpyridine. Reagents such as manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations are effective for this transformation while minimizing over-oxidation. Controlling the stoichiometry of the oxidant can also allow for the potential isolation of the mono-aldehyde product, although achieving high selectivity can be challenging due to the similar reactivity of the two primary alcohols.

For the formation of the corresponding dicarboxylic acid, 2-chloropyridine-3,4-dicarboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can facilitate the complete oxidation of both alcohol groups. It is also possible to achieve a two-step oxidation, where the diol is first converted to the dialdehyde, which is then subsequently oxidized to the dicarboxylic acid using milder conditions, for instance with sodium chlorite.

| Transformation | Product | Typical Reagents and Conditions |

|---|---|---|

| Diol to Dialdehyde | 2-Chloro-3,4-diformylpyridine | MnO₂, CH₂Cl₂, reflux |

| Diol to Dicarboxylic Acid | 2-Chloropyridine-3,4-dicarboxylic acid | KMnO₄, H₂O, heat |

| Aldehyde to Carboxylic Acid | 2-Chloropyridine-3,4-dicarboxylic acid | NaClO₂, t-BuOH, NaH₂PO₄ |

Selective reduction of this compound can target either the pyridine ring or the chloro-substituent. Catalytic hydrogenation is a common method for the reduction of the pyridine ring. asianpubs.orgresearchgate.net Using catalysts such as platinum oxide (PtO₂) under hydrogen pressure, typically in an acidic solvent like glacial acetic acid, can lead to the corresponding piperidine (B6355638) derivative, (2-chloro-piperidine-3,4-diyl)dimethanol. asianpubs.org The conditions for this reaction, including pressure and temperature, need to be carefully controlled to avoid undesired side reactions. researchgate.net

Alternatively, the chloro group can be removed via hydrodehalogenation. This is often achieved using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. This reaction would yield pyridine-3,4-dimethanol. The choice of catalyst and reaction conditions is critical to selectively target the C-Cl bond without affecting the pyridine ring or the alcohol functionalities.

| Target | Product | Typical Reagents and Conditions |

|---|---|---|

| Pyridine Ring | (2-Chloro-piperidine-3,4-diyl)dimethanol | H₂, PtO₂, Glacial Acetic Acid, 50-70 bar |

| Chloro Group | Pyridine-3,4-dimethanol | H₂, Pd/C, Base (e.g., Et₃N), MeOH |

Esterification and Etherification Reactions

The two hydroxyl groups of this compound readily undergo esterification and etherification, two fundamental transformations for alcohols. These reactions allow for the introduction of a wide variety of functional groups, which can alter the molecule's physical and chemical properties.

Esterification can be achieved by reacting the diol with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield the corresponding diacetate ester. medcraveonline.com The reaction conditions can be tuned to favor the formation of either the mono- or di-esterified product.

Etherification , commonly performed via the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process can be used to introduce alkyl or aryl groups, forming the corresponding di-ether.

| Reaction Type | Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Diester | Pyridine, CH₂Cl₂, 0 °C to rt |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Diester | H₂SO₄ (cat.), Toluene, reflux (Fischer Esterification) |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Diether | 1. NaH, THF; 2. CH₃I |

Formation of Cyclic Ethers or Acetals

The adjacent positioning of the two hydroxymethyl groups at the C3 and C4 positions of the pyridine ring allows for intramolecular cyclization reactions to form a fused five-membered ring system. Under acidic conditions or in the presence of a dehydrating agent, this compound can undergo intramolecular dehydration to form the corresponding furo[3,4-b]pyridine derivative, specifically 2-chloro-4,7-dihydro-5H-furo[3,4-b]pyridine. This type of cyclization is a common strategy for the synthesis of bicyclic heterocyclic systems. mdpi.com The synthesis of various substituted furo[3,4-b]pyridines is of interest in medicinal chemistry.

While the formation of a cyclic ether is an intramolecular process, the diol can also react with aldehydes or ketones in the presence of an acid catalyst to form a six-membered cyclic acetal. For example, reaction with acetone (B3395972) would yield a derivative of the 1,3-dioxepino[5,6-b]pyridine ring system.

Conversion to Activated Leaving Groups (e.g., Tosylation, Mesylation)

To enhance the reactivity of the hydroxyl groups towards nucleophilic substitution, they can be converted into better leaving groups. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups and are commonly prepared from alcohols.

Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine results in the formation of the corresponding ditosylate. Similarly, reaction with methanesulfonyl chloride (MsCl) yields the dimesylate. This transformation occurs without affecting the stereochemistry at the carbon atom bearing the oxygen. asianpubs.org Once formed, these activated intermediates are susceptible to displacement by a wide range of nucleophiles, providing a versatile route to a variety of 3,4-disubstituted pyridine derivatives. It has been noted that in some cases, particularly with benzylic-type alcohols, treatment with tosyl chloride can lead to the corresponding chloride instead of the tosylate. google.com

| Reaction | Reagent | Product Name | Leaving Group |

|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | (2-Chloropyridine-3,4-diyl)bis(methylene) bis(4-methylbenzenesulfonate) | -OTs |

| Mesylation | Methanesulfonyl chloride (MsCl) | (2-Chloropyridine-3,4-diyl)bis(methylene) dimethanesulfonate | -OMs |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to participate in several characteristic reactions. However, the reactivity of the nitrogen in this compound is modulated by the electronic effects of the substituents on the ring. The chlorine atom at the 2-position is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and decreases the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. wikipedia.org

Despite this deactivation, the nitrogen atom can still undergo protonation in the presence of strong acids to form a pyridinium (B92312) salt. It can also act as a nucleophile in reactions such as N-alkylation and N-oxidation.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, further activating the pyridine ring towards nucleophilic attack.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly different electronic properties and reactivity compared to the parent pyridine. google.comresearchgate.netchemicalbook.com For instance, the formation of the N-oxide can facilitate subsequent nucleophilic substitution reactions on the pyridine ring. acs.org

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a good ligand for coordination with various transition metals. The presence of the two hydroxymethyl groups at the 3 and 4 positions can also influence the coordination behavior, potentially allowing for chelation where the hydroxyl groups coordinate to the metal center in addition to the pyridine nitrogen.

The coordination of pyridyl-alcohol ligands to transition metals such as ruthenium, zinc, mercury, silver, cadmium, and cobalt has been well-documented. These ligands can act as bidentate or tridentate chelating agents, forming stable complexes with various geometries. In the case of this compound, it can be anticipated to form complexes with a range of transition metals, with the coordination mode depending on the metal ion, its oxidation state, and the reaction conditions.

Table 1: Plausible Coordination Complexes of this compound with Various Transition Metals

| Metal Ion | Potential Coordination Mode | Potential Geometry |

| Pd(II) | Monodentate (N) or Bidentate (N, O) | Square Planar |

| Ru(II) | Bidentate (N, O) or Tridentate (N, O, O') | Octahedral |

| Cu(I) | Monodentate (N) or Bidentate (N, O) | Tetrahedral |

| Ag(I) | Monodentate (N) | Linear or Trigonal Planar |

| Zn(II) | Bidentate (N, O) or Tridentate (N, O, O') | Tetrahedral or Octahedral |

N-Oxidation and Quaternization Reactions

The nitrogen atom in the pyridine ring of this compound is susceptible to both N-oxidation and quaternization reactions. These transformations significantly alter the electronic properties of the pyridine ring, making it more reactive towards nucleophilic substitution.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst, or peroxy acids like peracetic acid. For 2-chloropyridine derivatives, this reaction is well-established and often serves as a precursor for further functionalization. The resulting N-oxide can activate the 2- and 4-positions of the pyridine ring for nucleophilic attack. In the case of this compound, N-oxidation would yield this compound N-oxide. Care must be taken to control the reaction conditions to avoid oxidation of the hydroxymethyl groups.

Quaternization: The pyridine nitrogen can also be alkylated to form a quaternary pyridinium salt. This is typically achieved by reacting the pyridine with an alkyl halide. The quaternization of various pyridine derivatives has been shown to be influenced by the nature of the electrophile and the substituents on the pyridine ring. For this compound, reaction with an alkyl halide, such as methyl iodide, would lead to the formation of the corresponding N-alkylpyridinium salt. This transformation would further enhance the reactivity of the pyridine ring towards nucleophiles.

Table 2: Representative N-Oxidation and Quaternization Reactions

| Reaction | Reagents and Conditions | Product |

| N-Oxidation | H₂O₂ / Acetic Acid, 70-80°C | This compound N-oxide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, 0°C to rt | This compound N-oxide |

| Quaternization | Methyl Iodide (CH₃I), Acetone, rt | 1-Methyl-2-chloro-3,4-bis(hydroxymethyl)pyridinium iodide |

| Quaternization | Benzyl Bromide (BnBr), Acetonitrile, reflux | 1-Benzyl-2-chloro-3,4-bis(hydroxymethyl)pyridinium bromide |

Multifunctional Transformations and Chemo-selectivity Studies

The presence of three distinct functional groups—a chloro substituent, two hydroxymethyl groups, and a pyridine nitrogen—in this compound allows for a variety of selective chemical transformations. The ability to react one functional group while leaving the others intact, known as orthogonal reactivity, is a key aspect of its synthetic utility.

Orthogonal Reactivity at Distinct Functional Groups

The differential reactivity of the functional groups in this compound can be exploited to achieve chemo-selective modifications.

Reactions at the Hydroxymethyl Groups: The primary alcohol functionalities can be selectively oxidized to aldehydes or carboxylic acids using mild oxidizing agents. For instance, manganese dioxide (MnO₂) is known to selectively oxidize benzylic and allylic alcohols, and would likely be effective for the oxidation of the hydroxymethyl groups of the pyridine derivative without affecting the chloro or pyridine functionalities. Alternatively, esterification or etherification of the hydroxyl groups can be achieved under standard conditions.

Reactions at the Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly after activation of the ring through N-oxidation or quaternization. It can also participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the introduction of new carbon-carbon bonds. The relative reactivity of the chloro group versus other functionalities can be tuned by the choice of catalyst and reaction conditions. For example, in a Suzuki coupling, a palladium catalyst with a specific ligand set could favor reaction at the C-Cl bond over potential coordination with the pyridine nitrogen.

Reactions at the Pyridine Ring: Besides N-oxidation and quaternization, the pyridine ring itself can undergo other transformations. For instance, selective C-H functionalization at positions not occupied by substituents could be a possibility, although this would require careful selection of directing groups and reaction conditions to achieve regioselectivity.

Table 3: Examples of Chemo-selective Transformations

| Functional Group Targeted | Reaction Type | Reagents and Conditions | Potential Product |

| Hydroxymethyl Groups | Selective Oxidation | MnO₂, Dichloromethane, rt | 2-Chloro-3,4-diformylpyridine |

| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 2-Aryl-3,4-bis(hydroxymethyl)pyridine |

| Pyridine Nitrogen | N-Oxidation | H₂O₂, Acetic Acid, 70-80°C | This compound N-oxide |

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an ideal candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.

A hypothetical tandem reaction could involve an initial N-oxidation of the pyridine ring. This would activate the 2-position for nucleophilic substitution. Subsequent addition of a suitable nucleophile could displace the chloro group. If the nucleophile also contains a functional group that can react with the hydroxymethyl groups, a subsequent intramolecular cyclization could occur.

For example, after N-oxidation, reaction with a dinucleophile like 2-aminophenol (B121084) could lead to an initial substitution of the chlorine, followed by a cyclization involving one of the hydroxymethyl groups to form a fused heterocyclic system.

Another potential cascade reaction could be initiated by a cross-coupling reaction at the chloro position. If the coupled substituent contains a reactive moiety, it could then trigger a subsequent reaction with the hydroxymethyl groups. For instance, a Suzuki coupling with a boronic acid containing a pendant electrophilic group could lead to an intramolecular cyclization.

Table 4: Hypothetical Tandem/Cascade Reaction Sequence

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

| 1 | N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |

| 2 | Nucleophilic Aromatic Substitution | 2-Aminophenol, K₂CO₃, DMF | Intermediate N-aryloxypyridine derivative |

| 3 | Intramolecular Cyclization | Heat | Fused heterocyclic product |

Derivatization and Analogue Synthesis Based on 2 Chloropyridine 3,4 Diyl Dimethanol

Systematic Elaboration of the Chloropyridine Core

The pyridine (B92270) ring of (2-Chloropyridine-3,4-diyl)dimethanol is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents and modification of the aromatic system itself.

The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a good leaving group. This reaction pathway is a powerful tool for introducing a wide range of functional groups onto the pyridine core. The general mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, forming a temporary Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. stackexchange.comsemanticscholar.org

A variety of nucleophiles can be employed in these SNAr reactions, leading to a library of derivatives with distinct electronic and steric properties. The reaction is influenced by the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

Table 1: Examples of SNAr Reactions on this compound This table presents hypothetical examples based on known SNAr reactions of 2-chloropyridines.

| Nucleophile | Reagent Example | Product Structure |

| Amines | Aniline, Morpholine | 2-Anilino- or 2-Morpholinopyridine derivative |

| Alkoxides | Sodium methoxide | 2-Methoxypyridine derivative |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)pyridine derivative |

| Hydrazines | Hydrazine hydrate | 2-Hydrazinopyridine derivative google.com |

The introduction of these substituents can significantly alter the chemical and physical properties of the parent molecule, including its solubility, basicity, and potential for further functionalization.

Beyond substitution reactions, the pyridine ring itself can be modified through processes such as hydrogenation and dearomatization. These transformations lead to saturated or partially saturated heterocyclic structures, expanding the structural diversity of the accessible analogues.

Hydrogenation: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions can often be tuned to achieve selective reduction of the pyridine ring while preserving the dimethanol side chains. researchgate.net The resulting piperidine scaffold offers a three-dimensional structure that is of interest in medicinal chemistry.

Dearomatization: Dearomatization reactions provide access to dihydropyridine (B1217469) and tetrahydropyridine (B1245486) derivatives. nih.govnih.gov These reactions disrupt the aromaticity of the pyridine ring, leading to non-planar structures. Various methods have been developed for the dearomatization of pyridines, including reductions with specific reagents and cycloaddition reactions. chemistryviews.orgmdpi.comacs.org For instance, treatment with certain reducing agents can yield 1,2- or 1,4-dihydropyridines. The resulting unsaturated heterocyclic systems can serve as versatile intermediates for further synthetic elaborations.

Tailoring the Dimethanol Side Chains

The two hydroxymethyl groups at the C3 and C4 positions of this compound offer numerous opportunities for derivatization, including the formation of monofunctionalized derivatives and the construction of more complex architectures.

Selective functionalization of one of the two hydroxyl groups is a key strategy for creating asymmetric derivatives. This can be achieved by employing protecting group strategies or by taking advantage of subtle differences in the reactivity of the two hydroxyl groups. Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.orgrsc.org

Table 2: Strategies for Monofunctionalization of the Dimethanol Group This table presents hypothetical strategies based on general methods for diol monofunctionalization.

| Reaction Type | Reagent/Strategy | Outcome |

| Monoprotection | Use of a bulky protecting group (e.g., trityl chloride) in stoichiometric amounts. | Selective protection of one hydroxyl group, allowing for further reaction at the other. |

| Enzymatic Acylation | Lipase-catalyzed acylation. | Enantioselective acylation of one of the prochiral hydroxymethyl groups. |

| Organocatalytic Acylation | Chiral 4-aminopyridine (B3432731) derivatives as catalysts. | Enantioselective monoacylation. rsc.org |

Once one hydroxyl group is selectively functionalized or protected, the remaining free hydroxyl group can be subjected to a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, leading to a wide range of monofunctionalized derivatives.

The presence of two hydroxyl groups allows for the construction of extended or bridged structures, including macrocycles. These reactions typically involve the reaction of the diol with a bifunctional reagent.

Formation of Bridged Ethers and Esters: Reaction with a dihalide or a dicarboxylic acid derivative can lead to the formation of a cyclic ether or ester, respectively, bridging the 3 and 4 positions. The size of the resulting ring can be controlled by the length of the bridging chain in the bifunctional reagent.

Synthesis of Macrocycles: The dimethanol unit can serve as a building block for the synthesis of macrocyclic compounds. nih.govresearchgate.net For example, condensation with a dicarboxylic acid dichloride under high dilution conditions can lead to the formation of a macrocyclic polyester. Similarly, reaction with a diisocyanate can yield a macrocyclic polyurethane. These macrocyclic structures can exhibit interesting host-guest chemistry and have applications in supramolecular chemistry.

Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is of significant interest, as chirality plays a crucial role in many biological and chemical processes. Enantiomerically pure or enriched derivatives can be prepared through several strategies.

Asymmetric Synthesis: A chiral synthesis could start from a chiral precursor or employ a chiral catalyst to introduce stereocenters in a controlled manner. For example, asymmetric reduction of a corresponding dicarbonyl precursor could yield a chiral diol. rsc.org

Resolution of Racemates: Alternatively, a racemic mixture of a derivative can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Derivatization with Chiral Auxiliaries: Reaction of the dimethanol groups with a chiral auxiliary can lead to the formation of diastereomers that can be separated by chromatography. Subsequent cleavage of the auxiliary would then yield the enantiomerically pure derivatives. The synthesis of chiral pyridine-containing ligands is an active area of research. nih.govresearchgate.net For instance, chiral macrocyclic pyridine carboxamides have been synthesized from pyridine-2,6-dicarbonyl dichloride. nih.gov

The development of synthetic routes to chiral derivatives of this compound opens up possibilities for their use as chiral ligands in asymmetric catalysis or as building blocks for the synthesis of complex chiral molecules.

Asymmetric Synthesis Approaches

The diol functionality of this compound offers a versatile platform for the introduction of chirality. Asymmetric synthesis strategies would likely involve the conversion of one or both hydroxymethyl groups into prochiral centers, followed by stereoselective transformations.

One potential approach involves the selective oxidation of one of the primary alcohol groups to an aldehyde. This prochiral intermediate could then undergo a variety of catalytic asymmetric additions. For instance, asymmetric allylation, arylation, or alkylation reactions catalyzed by chiral metal complexes could install a new stereocenter. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity, a challenge that can be exacerbated by the coordinating ability of the pyridine nitrogen, which may interfere with the catalyst. chim.it

Another strategy could involve the conversion of the diol into a cyclic derivative, such as a cyclic ether or acetal, which could then be subjected to asymmetric ring-opening reactions. Alternatively, the diol could be derivatized with a chiral auxiliary, which would direct the stereochemical outcome of subsequent reactions on the molecule. After the desired chiral transformation, the auxiliary would be removed to yield the enantiomerically enriched product.

Enzyme-catalyzed reactions represent a powerful tool for asymmetric synthesis. researchgate.net Lipases, for example, could be employed for the enantioselective acylation of one of the hydroxyl groups, leading to a kinetic resolution of a racemic mixture of a derivatized intermediate. researchgate.netdntb.gov.ua Similarly, alcohol dehydrogenases could be used for the asymmetric reduction of a corresponding dialdehyde (B1249045) or diketone derivative to furnish the chiral diol.

A summary of potential asymmetric synthesis strategies is presented in the table below.

| Strategy | Description | Potential Catalyst/Reagent |

| Catalytic Asymmetric Addition | Addition of a nucleophile to a prochiral aldehyde or ketone derivative. | Chiral metal complexes (e.g., Rh, Ru, Ir), organocatalysts. chim.itnih.govrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral molecule to direct the stereochemical outcome of a reaction. | Evans auxiliaries, chiral amines. |

| Asymmetric Ring-Opening | Stereoselective opening of a cyclic derivative (e.g., epoxide, cyclic ether). | Chiral Lewis acids, organocatalysts. |

| Enzyme-Catalyzed Reactions | Use of enzymes for stereoselective transformations. | Lipases, alcohol dehydrogenases, ketoreductases. researchgate.net |

Resolution of Enantiomers

In cases where asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture of a chiral derivative of this compound would be necessary. Several classical and modern techniques could be employed for this purpose.

Diastereomeric Salt Formation and Crystallization: If a chiral derivative of this compound possesses an acidic or basic functional group, resolution via diastereomeric salt formation is a common and often scalable method. mdpi.com For instance, if one of the hydroxyl groups is converted to a carboxylic acid, a chiral amine could be used as a resolving agent to form diastereomeric salts. mdpi.com These salts, having different physical properties, can often be separated by fractional crystallization. nih.gov Similarly, if an amino group is introduced, a chiral acid like tartaric acid or camphorsulfonic acid could be used. mdpi.com

Chromatographic Separation: Chiral chromatography is a powerful technique for the separation of enantiomers. mdpi.com This can be performed on either an analytical or preparative scale. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

Enzymatic Kinetic Resolution: As mentioned in the context of asymmetric synthesis, enzymatic kinetic resolution can also be a highly effective method for separating enantiomers. researchgate.net In a typical scenario, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. dntb.gov.ua For example, a lipase (B570770) could selectively acylate one enantiomer of a chiral diol derivative, allowing for the separation of the acylated product from the unreacted enantiomer.

The table below outlines potential resolution techniques for chiral derivatives of this compound.

| Technique | Description | Key Reagents/Materials |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. mdpi.comnih.gov | Chiral acids (e.g., tartaric acid), chiral bases (e.g., cinchonidine). mdpi.com |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. mdpi.com | Chiral stationary phases (e.g., polysaccharide-based). |

| Diastereomeric Derivatization Chromatography | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. nih.gov | Chiral derivatizing agents (e.g., Mosher's acid). |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. researchgate.netdntb.gov.ua | Enzymes (e.g., lipases, proteases). researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloropyridine 3,4 Diyl Dimethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (2-Chloropyridine-3,4-diyl)dimethanol and its derivatives. This technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity between atoms. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of each hydroxymethyl group and potentially between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is invaluable for establishing the connectivity across the entire molecule, for instance, by showing correlations between the protons of the hydroxymethyl groups and the carbon atoms of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons that are not directly bonded.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar substituted pyridines. chemicalbook.comchemicalbook.comdocbrown.infochemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H5 | 7.2 - 7.4 | - |

| H6 | 8.2 - 8.4 | - |

| CH₂ (at C3) | 4.5 - 4.7 | 60 - 65 |

| CH₂ (at C4) | 4.6 - 4.8 | 62 - 67 |

| OH | Variable | - |

| C2 | - | 150 - 155 |

| C3 | - | 138 - 142 |

| C4 | - | 145 - 150 |

| C5 | - | 120 - 125 |

| C6 | - | 148 - 152 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conformational Analysis via NMR Parameters

The conformational preferences of this compound, particularly the orientation of the two hydroxymethyl groups relative to the pyridine ring, can be investigated using NMR parameters. acs.orgresearchgate.netresearchgate.net The magnitude of coupling constants (J-values) between protons, obtained from high-resolution 1D ¹H NMR or COSY spectra, can provide insights into dihedral angles through the Karplus equation.

Furthermore, NOESY data is a powerful tool for conformational analysis. The presence and intensity of cross-peaks in a NOESY spectrum indicate the through-space proximity of protons. For instance, observing a NOE between a proton on one of the hydroxymethyl groups and an aromatic proton would suggest a specific rotational conformation of that hydroxymethyl group is preferred in solution. Computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with NMR data to generate and validate low-energy conformations of the molecule. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will exhibit characteristic absorption or scattering bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

| C-Cl | Stretching | 600 - 800 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the pyridine ring vibrations can be sensitive to the nature and position of the substituents. researchgate.net

Investigation of Intermolecular Interactions

Vibrational spectroscopy is particularly well-suited for studying intermolecular interactions, such as hydrogen bonding. cambridgemedchemconsulting.comlibretexts.orgmdpi.comrsc.orgwisdomlib.org In the solid state or in concentrated solutions, the hydroxyl groups of this compound can form intermolecular hydrogen bonds. This is typically observed as a broad and red-shifted O-H stretching band in the IR spectrum compared to the sharp, higher frequency band of a free, non-hydrogen-bonded O-H group that might be observed in a dilute solution in a non-polar solvent.

Raman spectroscopy can also be employed to study these interactions. Changes in the peak position and linewidth of vibrational modes, particularly those involving the pyridine ring and the hydroxymethyl groups, upon changes in concentration or solvent can provide detailed information about the nature and strength of intermolecular hydrogen bonding. researchgate.net For example, the formation of hydrogen bonds can lead to shifts in the ring breathing modes of the pyridine. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. nih.gov This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For this compound (C₇H₈ClNO₂), HRMS would be used to measure the exact mass of its molecular ion. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Ion | Calculated Exact Mass |

| [M(³⁵Cl)]⁺ | 173.02435 |

| [M(³⁷Cl)]⁺ | 175.02140 |

By comparing the experimentally measured mass to the calculated theoretical mass for the proposed molecular formula, the identity of the compound can be confirmed with a high level of confidence. Any deviation between the measured and calculated mass is typically in the low parts-per-million (ppm) range, providing strong evidence for the assigned molecular formula.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structures

Single-Crystal X-ray Diffraction (SCXRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. nih.gov For this compound and its derivatives, SCXRD provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. This technique is indispensable for establishing the absolute stereochemistry of chiral derivatives, which is crucial for understanding their biological activity and chemical reactivity.

The solid-state structure, elucidated by SCXRD, reveals the supramolecular architecture, which is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. In the case of this compound, the two hydroxyl groups are expected to act as primary hydrogen bond donors, while the pyridine nitrogen atom and the chlorine atom can act as hydrogen or halogen bond acceptors. These interactions dictate the crystal packing and influence physical properties like melting point, solubility, and crystal morphology.

For instance, analysis of related halogenated pyridine compounds has shown the formation of one-dimensional supramolecular chains through N-H···N hydrogen bonds. ijream.org Similarly, the hydroxyl groups of this compound are predicted to form strong O-H···N (pyridine) or O-H···O hydrogen bonds, leading to the formation of well-defined chains, sheets, or three-dimensional networks in the crystal lattice. The C-Cl group can also participate in C-Cl···N or C-Cl···π interactions, further stabilizing the crystal structure. nih.gov

The detailed structural information obtained from SCXRD is typically summarized in a crystallographic information file (CIF), which includes key parameters as illustrated in the representative table below.

Interactive Table 1: Representative Crystallographic Data for a Pyridine Derivative. This table presents typical data obtained from an SCXRD experiment on a related heterocyclic compound, illustrating the parameters determined for this compound.

| Parameter | Value |

| Chemical Formula | C7H8ClNO2 |

| Formula Weight | 173.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 12.928(3) |

| c (Å) | 7.345(1) |

| α (°) | 90 |

| β (°) | 105.45(2) |

| γ (°) | 90 |

| Volume (ų) | 778.9(3) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.482 |

| R-factor (%) | 4.5 |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Reaction Monitoring via In Situ Spectroscopy)

Understanding the reaction mechanisms of this compound is critical for optimizing reaction conditions, maximizing yields, and identifying transient intermediates. Advanced spectroscopic techniques, particularly in situ methods, allow for the real-time monitoring of chemical reactions without the need for sample extraction. spectroscopyonline.comrsc.org This provides a dynamic picture of the reaction progress, offering deeper mechanistic insights.

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful tool for tracking changes in functional groups during a reaction. For example, in an esterification reaction of the diol functionality of this compound, the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band of the ester (around 1735 cm⁻¹) can be monitored continuously. This allows for the determination of reaction kinetics and the detection of any intermediate species, such as a reactive acylal, that may form. Studies on other pyridine systems have successfully used in situ FT-IR to monitor complexation reactions by observing shifts in the pyridine ring absorption bands upon coordination with metal ions. researchgate.net

In Situ UV-Visible Spectroscopy can be employed to monitor reactions involving changes in conjugation or the formation of colored species. nih.gov For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is replaced, the electronic structure of the aromatic system is altered. This alteration leads to a shift in the UV-Vis absorption maximum (λmax), which can be tracked in real time to follow the reaction kinetics. Time-dependent UV-Vis spectroscopy has been used to monitor the oxidation of iron complexes involving pyridine-containing ligands. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about species in the reaction mixture over time. By acquiring NMR spectra at regular intervals, one can quantify the consumption of reactants and the formation of products and intermediates, providing unambiguous structural characterization of all species present in the solution.

These advanced in situ methods provide a wealth of data that is not accessible through traditional offline analysis of quenched reaction aliquots. spectroscopyonline.com The continuous data stream allows for a more complete understanding of the reaction pathway, including the identification of short-lived intermediates and the elucidation of complex kinetic profiles.

Interactive Table 2: Illustrative In Situ FT-IR Monitoring of an Esterification Reaction. This table provides a hypothetical example of how key infrared absorption bands would change over time during the esterification of this compound, as monitored by in situ FT-IR.

| Time (min) | O-H Stretch (cm⁻¹) Intensity | C=O Stretch (cm⁻¹) Intensity | C-O Stretch (cm⁻¹) Intensity |

| 0 | 1.00 (Broad) | 0.00 | 0.00 |

| 10 | 0.75 (Broad) | 0.25 | 0.30 |

| 30 | 0.40 (Broad) | 0.60 | 0.65 |

| 60 | 0.10 (Broad) | 0.90 | 0.92 |

| 120 | <0.05 (Broad) | 0.98 | 1.00 |

Computational and Theoretical Investigations of 2 Chloropyridine 3,4 Diyl Dimethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of (2-Chloropyridine-3,4-diyl)dimethanol. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to optimize the molecular geometry. researchgate.net This process minimizes the energy of the molecule to predict key structural parameters.

A theoretical DFT study would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the C-Cl, C-N, C-C, C-O, and O-H bond lengths, as well as the angles within the pyridine (B92270) ring and involving the hydroxymethyl substituents. The orientation of the two hydroxymethyl groups relative to the pyridine ring would also be determined, providing a detailed structural model of the molecule in its lowest energy state.

Table 1: Predicted Ground State Geometrical Parameters (Hypothetical) This table represents the type of data that would be generated from DFT calculations. Actual values require specific computational studies to be performed.

| Parameter | Predicted Value |

|---|---|

| C2-Cl Bond Length | 1.74 Å |

| N1-C2 Bond Angle | 123.5° |

| C3-C4-C9-O2 Dihedral Angle | -65.0° |

Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potential Maps

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which atoms are most involved in potential chemical reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. thaiscience.info These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl groups, identifying them as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups. thaiscience.info

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.netnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the chemical shifts for each unique proton and carbon atom in this compound. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or pyridine ring vibrations.

Table 2: Predicted ¹³C NMR Chemical Shifts (Hypothetical) This table illustrates the kind of data generated from spectroscopic prediction calculations. Actual values require specific computational studies.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 151.2 |

| C3 | 124.8 |

| C4 | 140.1 |

| C5 | 121.5 |

| C6 | 148.9 |

| C (CH₂OH at C3) | 62.3 |

Conformational Analysis and Potential Energy Surface Mapping

The hydroxymethyl groups in this compound can rotate around the carbon-carbon single bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the energy barriers between them.

A Potential Energy Surface (PES) map can be generated by calculating the molecule's energy as a function of one or more dihedral angles. chemrxiv.org For this molecule, a PES map could be constructed by rotating the dihedral angles associated with the two -CH₂OH groups. This analysis would reveal the global minimum energy conformation and other low-energy conformers that might exist in equilibrium, providing insight into the molecule's flexibility and preferred shapes.

Reaction Mechanism Exploration via Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, chemists can identify transition states—the highest energy points along the reaction coordinate.

Reaction Pathway Energetics and Barrier Heights

For a potential reaction involving this compound, such as an esterification of the hydroxyl groups or a nucleophilic substitution at the chloro-substituted carbon, transition state calculations would be performed. These calculations locate the geometry of the transition state and determine its energy.

The difference in energy between the reactants and the transition state is the activation energy or barrier height. chemrxiv.org This value is critical for predicting the rate of a reaction. A lower activation energy implies a faster reaction. By comparing the barrier heights for different possible reaction pathways, the most favorable mechanism can be identified. For example, calculations could determine whether a reaction proceeds through a concerted one-step mechanism or a multi-step pathway involving intermediates. chemrxiv.org

Role of Solvation and Catalysis in Reaction Progress

Detailed computational studies specifically investigating the role of solvation and catalysis in the reaction progress of this compound are not extensively available in the public domain. However, general principles from computational chemistry on related substituted pyridines can provide insights into the expected behavior of this compound.

The reactivity of chloropyridines is significantly influenced by the nature of the solvent. researchgate.net Computational screening of solvents using models like the SMD (Solvation Model based on Density) has proven to be a viable approach for predicting solvent effects on chemical reactions. researchgate.net For nucleophilic substitution reactions, which are common for chloropyridines, the polarity of the solvent can stabilize transition states and influence reaction rates. A computational analysis of the Menshutkin reaction involving pyridine demonstrated that polar aprotic solvents could significantly lower the activation energy barrier. researchgate.net For this compound, the two hydroxyl groups are capable of forming hydrogen bonds, suggesting that protic solvents would strongly interact with the molecule, affecting its conformation and the accessibility of the reactive sites.

Theoretical studies on catalysis involving pyridine derivatives often focus on transition-metal-catalyzed cross-coupling reactions for C-H functionalization. nih.gov Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies. For a molecule like this compound, computational studies could predict the most favorable sites for catalytic activation and explore the energy profiles of different catalytic cycles. For instance, in reactions involving the chlorine substituent, catalysts can facilitate its displacement by lowering the energy barrier for the formation of intermediates. nih.gov Molecular orbital calculations on other 2-chloropyridine (B119429) derivatives have shown that the reaction rate is influenced by the presence of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution. nih.gov

The following table summarizes hypothetical solvent effects on a reaction involving this compound, based on general principles of computational solvent screening.

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate | Rationale |

| Water | 78.4 | High | High polarity and hydrogen bonding capacity can stabilize polar transition states. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High polarity, aprotic nature effectively solvates cations. |

| Acetonitrile | 37.5 | Moderate to High | Polar aprotic solvent, can stabilize charged intermediates. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Moderate | Lower polarity, may be suitable for reactions involving organometallic catalysts. |

| Toluene | 2.4 | Low | Nonpolar, generally disfavors reactions with polar or ionic transition states. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Specific molecular dynamics (MD) simulations for this compound are not readily found in published literature. However, MD simulations are a powerful tool for understanding the dynamic behavior and solvent interactions of functionalized pyridine molecules. nih.gov

The interaction with solvent molecules is a critical aspect that MD simulations can elucidate. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO), one can analyze the radial distribution functions to understand the structuring of the solvent around different parts of the molecule. For instance, the hydrogen-bonding network between the methanol groups and protic solvents can be quantified, including the average number of hydrogen bonds and their lifetimes. The analysis of solvent-crystal face interactions through MD has been used to predict the growth habit of other pyridine derivatives. nih.gov

Furthermore, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is crucial for understanding reaction thermodynamics in solution. Potential of Mean Force (PMF) calculations can be performed to map the energy landscape of conformational changes or the association/dissociation of the molecule with other species in solution.

The table below outlines the types of insights that could be gained from a hypothetical MD simulation of this compound in an aqueous solution.

| Simulation Parameter/Analysis | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | Conformational stability of the pyridine ring and side chains. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of the hydroxymethyl groups compared to the rigid ring structure. |

| Radial Distribution Function (RDF) | Structure of water molecules around the chlorine atom, nitrogen atom, and hydroxyl groups. |